Distinct STM Contrast Pattern
In a head-to-head STM study, the unsubstituted phenyl octadecyl ether (H-POE, the target compound) exhibits a characteristic electron density contour distinct from its para-halogenated analogs. The intensity ratio (Zmax) of the halogen atom spot to the closest phenyl ring lobe was measured for Cl-POE, Br-POE, and I-POE; H-POE lacks this halogen-specific spot, providing a unique, identifiable contrast pattern [1]. This differential STM signature enables unambiguous identification of H-POE in mixed monolayers, a capability not afforded by the halogenated derivatives.
| Evidence Dimension | STM Intensity Ratio (Zmax Halogen / Zmax Phenyl Ring Lobe) |
|---|---|
| Target Compound Data | Not applicable (no halogen atom present) |
| Comparator Or Baseline | Cl-POE: 0.49 ± 0.06; Br-POE: 0.59 ± 0.06; I-POE: 0.75 ± 0.07 |
| Quantified Difference | Qualitative difference: absence of halogen-specific spot |
| Conditions | STM imaging of monolayers on graphite; ambient conditions |
Why This Matters
Enables definitive molecular identification in mixed-component self-assembled monolayers, critical for nano-patterning and molecular electronics research.
- [1] Lee, H. S.; Iyengar, S.; Musselman, I. H. Identification of Halogen Atoms in Scanning Tunneling Microscopy Images of Substituted Phenyl Octadecyl Ethers. Anal. Chem. 2001, 73 (22), 5532-5538. View Source
